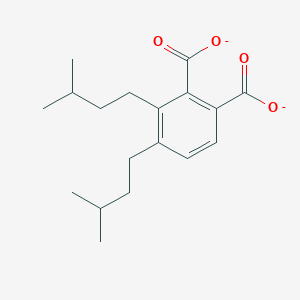

3,4-Bis(3-metilbutil)ftalato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

3,4-Bis(3-methylbutyl)phthalate has several scientific research applications:

Métodos De Preparación

3,4-Bis(3-methylbutyl)phthalate can be synthesized through esterification reactions involving phthalic anhydride and 3-methylbutanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. Industrial production methods often involve continuous processes with optimized reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

3,4-Bis(3-methylbutyl)phthalate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form phthalic acid and 3-methylbutanol.

Oxidation: It can be oxidized to form phthalic acid derivatives.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include sulfuric acid for hydrolysis, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mecanismo De Acción

The mechanism of action of 3,4-Bis(3-methylbutyl)phthalate involves its interaction with various molecular targets and pathways. As an endocrine disruptor, it can interfere with hormone synthesis, transport, and metabolism. It affects the hypothalamic-pituitary-gonadal axis, leading to potential neurological and reproductive health issues . The compound can also be metabolized in the liver, where it undergoes phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes .

Comparación Con Compuestos Similares

3,4-Bis(3-methylbutyl)phthalate can be compared with other phthalate esters, such as:

Diisopentyl phthalate: Similar in structure but with different alkyl chain lengths.

Diethylhexyl phthalate: Commonly used as a plasticizer with a longer alkyl chain.

Dibutyl phthalate: Another widely used plasticizer with shorter alkyl chains.

The uniqueness of 3,4-Bis(3-methylbutyl)phthalate lies in its specific alkyl chain structure, which influences its physical and chemical properties, as well as its applications and environmental impact .

Actividad Biológica

3,4-Bis(3-methylbutyl)phthalate (BMPB) is a phthalate ester that has garnered attention due to its potential biological activities. This article explores its antibacterial properties, reproductive toxicity, and metabolic effects based on diverse research findings.

Chemical Structure and Properties

BMPB is a member of the phthalate family, characterized by its two 3-methylbutyl groups attached to the phthalate backbone. Its chemical structure is crucial for understanding its biological interactions and potential toxicological effects.

Comparative Antibacterial Activity Table

| Compound | Bacterial Strains Inhibited | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| BMPB (hypothetical data) | E. coli, S. aureus | TBD |

| Bis(2-ethylhexyl) phthalate | S. aureus, E. coli | 50 ppm |

| Di-n-butyl phthalate | Multiple strains | 100 ppm |

Note: The MIC for BMPB is currently under investigation and requires further empirical data for validation.

Reproductive Toxicity

Phthalates are known endocrine disruptors, and BMPB may exhibit similar properties. Studies on related compounds like Di(2-ethylhexyl) phthalate (DEHP) indicate that exposure can lead to reproductive toxicity in animal models. Key findings include:

- Spermatogenesis Disruption : Phthalates can interfere with testosterone signaling pathways, leading to conditions such as testicular dysgenesis syndrome in males .

- Developmental Effects : In utero exposure has been linked to altered reproductive behaviors in male offspring .

Metabolic Effects

Research indicates that BMPB may influence metabolic processes similarly to other phthalates. DEHP and its metabolites have been associated with obesity and metabolic syndrome in various studies:

- Adipogenesis Promotion : DEHP exposure has been shown to promote fat cell differentiation and increase fat accumulation in murine models .

- Insulin Resistance : Epidemiological studies suggest a correlation between phthalate exposure and increased insulin resistance among populations .

Case Studies

A notable case study involving DEHP provided insights into the cumulative risk assessment of phthalates, highlighting the importance of integrating exposure data with toxicity assessments. This framework can be adapted for BMPB research to evaluate its safety profile more comprehensively.

Key Findings from Case Studies

- Liver Toxicity : Chronic exposure to certain phthalates has resulted in liver hypertrophy and tumor induction in rodent models due to peroxisome proliferator-activated receptor (PPAR) activation .

- Reproductive Health : The adverse effects on male reproductive health were prominently noted, suggesting that similar outcomes could be expected with BMPB given its structural characteristics.

Propiedades

IUPAC Name |

3,4-bis(3-methylbutyl)phthalate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-11(2)5-7-13-8-10-15(17(19)20)16(18(21)22)14(13)9-6-12(3)4/h8,10-12H,5-7,9H2,1-4H3,(H,19,20)(H,21,22)/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWFRHKQYQHUTP-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=C(C(=C(C=C1)C(=O)[O-])C(=O)[O-])CCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O4-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84777-06-0 |

Source

|

| Record name | 1,2-Benzenedicarboxylic acid, dipentyl ester, branched and linear | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.